N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a small-molecule inhibitor characterized by a pyrazine core linked to a sulfanyl-acetamide moiety and a 2-methoxyphenyl-substituted piperazine. The 4-fluorophenyl group enhances lipophilicity, while the 2-methoxyphenylpiperazine may contribute to receptor binding specificity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-31-20-5-3-2-4-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCGVQONQSJCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various substitution reactions can introduce the fluorophenyl group.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling with Pyrazine: The pyrazine ring can be introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl-Acetamide Linkage: The final step involves coupling the fluorophenyl, piperazine, and pyrazine intermediates through a sulfanyl-acetamide linkage, often using thiol reagents and acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has shown potential in several pharmacological domains:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the piperazine moiety is often associated with enhanced bioactivity.
- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity. For instance, studies have highlighted the potential of related compounds in inhibiting tumor growth in various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics.
- Neurological Effects : Given the piperazine component, there is interest in the compound's effects on the central nervous system (CNS). Compounds with similar structures are often investigated for their psychoactive properties and potential use in treating neurological disorders.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds structurally related to this compound:
- Antitubercular Activity : A study on similar acetamides demonstrated significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, providing insights into their therapeutic index and safety profiles .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities and interactions of these compounds with target proteins, aiding in the rational design of more effective derivatives .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
- Pyrazine vs. Pyrimidine/Thiazole :
The target compound's pyrazine core distinguishes it from analogs like N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide (KD = 2.1 µM, ), which features a pyrimidine ring. Pyrimidine derivatives often exhibit higher MMP-9 inhibition due to enhanced hydrogen bonding with the HPX domain . In contrast, thiazole-containing analogs (e.g., compound 30 in ) demonstrate superior metabolic stability, with melting points >300°C, suggesting greater thermal resilience .
Piperazine Substituent Variations
- 2-Methoxyphenyl vs. However, the 2-methoxy orientation may enhance selectivity for integrin α4β1, as seen in analogs dissociating EGFR from CD44 . Fluorophenyl-substituted piperazines (e.g., compound 30, ) increase lipophilicity, correlating with blood-brain barrier penetration in JNJ0966 (KD = 5.0 µM, ) .
Acetamide Linker Modifications
- Sulfanyl vs. Oxadiazole derivatives () show regioselective alkylation but lower solubility due to rigid aromatic cores .
Pharmacological and Physical-Chemical Properties
Inhibition Potency and Selectivity
The target compound’s lack of reported KD values limits direct potency comparisons, but structural parallels to analogs suggest mid-nanomolar to low-micromolar activity.
Physical Properties
- Melting Points : Thiazole derivatives (e.g., compound 15, ) melt at 269–270°C, whereas pyrazine-based analogs like BB05849 () likely have higher melting points due to extended conjugation .
- Solubility: The 4-fluorophenyl group may reduce aqueous solubility compared to morpholino-acetamide derivatives (), which exhibit balanced polarity .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological properties. Its unique molecular structure, which includes a 4-fluorophenyl group, a piperazine moiety, and a pyrazinyl sulfanyl group, suggests diverse biological activities. This article explores the biological activity of this compound based on various studies and findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈F₁N₅O₂S
- Molecular Weight : 453.54 g/mol
- Structural Features :
- 4-fluorophenyl group
- 2-methoxyphenyl-piperazine moiety
- Pyrazinyl sulfanyl linkage to an acetamide functional group
Pharmacological Potential
Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar piperazine and pyrazine structures have shown antibacterial effects against various strains, suggesting potential applications in treating infections .
- Antitubercular Activity : Research has highlighted the importance of pyrazine derivatives in developing anti-tubercular agents. Compounds with structural similarities have demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for defining its safety profile and therapeutic index. Interaction studies typically include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.
- Enzyme Inhibition Studies : Investigating its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neuropharmacological applications .
- Cytotoxicity Evaluations : Testing the compound's effects on human cell lines to assess safety and potential side effects.
Case Studies and Research Findings
Several studies have evaluated compounds structurally related to this compound:
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, and how can reaction efficiency be monitored?
- Methodological Answer : A two-step approach is recommended: (i) Nucleophilic substitution : React 3-chloropyrazine derivatives with 4-(2-methoxyphenyl)piperazine under reflux in ethanol to form the piperazine-pyrazine intermediate. Monitor completion via TLC (ethyl acetate/hexane, 3:7) . (ii) Thioether formation : Couple the intermediate with 2-chloro-N-(4-fluorophenyl)acetamide using a base (e.g., K₂CO₃) in DMF at 80°C. Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to resolve bond angles, torsion angles, and intermolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize folded conformations in analogous compounds .
- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm connectivity, particularly for the sulfanyl and piperazine moieties .
Q. How can researchers design assays to evaluate the compound’s bioactivity against neurological targets?
- Methodological Answer :
- Receptor binding assays : Use radioligand displacement (e.g., [³H]WAY-100635 for 5-HT₁A receptors) to measure affinity. Pre-incubate HEK293 cells expressing cloned receptors with the compound .
- Enzyme inhibition : Test monoamine oxidase (MAO) inhibition via spectrophotometry, monitoring kynuramine conversion to 4-hydroxyquinoline at 310 nm .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding mode to serotonin receptors, and how can MD simulations refine these models?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures of 5-HT₁A (PDB: 6WGT) to identify key interactions (e.g., fluorophenyl–Phe272 stacking). Validate with free-energy perturbation (FEP) calculations .
- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of the receptor-ligand complex. Analyze RMSD and hydrogen bond occupancy .
Q. How can structural discrepancies between crystallographic data and DFT-optimized geometries be resolved?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize gas-phase geometry. Compare torsion angles (e.g., pyrazine–piperazine dihedral) with SCXRD data. Discrepancies >5° suggest crystal packing effects .
- Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H⋯F interactions) influencing solid-state conformations .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Optimize residence time and temperature for the thioether coupling step using microreactors. This reduces side reactions (e.g., oxidation to sulfone) .
- Design of Experiments (DoE) : Apply a Box-Behnken model to variables (temperature, stoichiometry, solvent polarity) and identify optimal conditions via response surface methodology .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to explain reduced in vivo efficacy. High CYP3A4 metabolism may require structural modification (e.g., deuterium substitution) .
- Toxicology screens : Assess off-target effects via panel screening (e.g., Eurofins CEREP). Activity at hERG channels (IC₅₀ < 1 µM) may necessitate piperazine ring substitution .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | R Factor | Intermolecular Interactions | Refinement Software |
|---|---|---|---|---|
| N-(4-chlorophenyl) analog | P 1 | 0.047 | N–H⋯N, C–H⋯F | SHELXL-2018 |
| Pyridylpiperazine derivative | P2₁/c | 0.063 | π–π stacking (pyrazine–phenyl) | SHELXS-97 |
Q. Table 2. Computational vs. Experimental Torsion Angles (°)
| Moiety | DFT-Optimized | SCXRD | Deviation |
|---|---|---|---|
| Pyrazine–piperazine | 42.3 | 38.9 | 3.4 |
| Sulfanyl–acetamide | -75.1 | -72.8 | 2.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
